molecular formula C23H25ClFN3O4S B2643167 N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215616-92-4

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2643167
CAS No.: 1215616-92-4
M. Wt: 493.98
InChI Key: ZIPMTNBTICFLHJ-UHFFFAOYSA-N
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Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a morpholine moiety, and a benzodioxine structure, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.

    Attachment of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, often using a suitable alkyl halide.

    Construction of the Benzodioxine Structure: This involves the formation of the dioxine ring through a series of condensation reactions.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate products and converting the compound into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s biological activity is of interest, particularly its interactions with enzymes and receptors.

    Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate for various diseases.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

  • **N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(piperidin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • **N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(pyrrolidin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Uniqueness

N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is unique due to the presence of the morpholine moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S.ClH/c24-16-6-7-17-21(14-16)32-23(25-17)27(9-3-8-26-10-12-29-13-11-26)22(28)20-15-30-18-4-1-2-5-19(18)31-20;/h1-2,4-7,14,20H,3,8-13,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPMTNBTICFLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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